![molecular formula C23H22ClFN2O5S B492921 3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE CAS No. 690647-78-0](/img/structure/B492921.png)
3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonylamino group, a chlorofluorophenyl group, and a dimethoxyphenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the sulfonylamino group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonylamino group.
Introduction of the chlorofluorophenyl group: This step involves the substitution of a hydrogen atom on a benzene ring with a chlorofluorophenyl group.
Attachment of the dimethoxyphenylethyl group: This step involves the reaction of a benzamide with a dimethoxyphenylethyl group.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: The compound may bind to receptors, modulating cellular signaling pathways.
Pathways: The compound may influence various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.
Sulfonylamino compounds: These compounds share the sulfonylamino group but may have different aromatic or aliphatic groups.
Chlorofluorophenyl compounds: These compounds share the chlorofluorophenyl group but may have different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O5S/c1-31-21-9-6-15(12-22(21)32-2)10-11-26-23(28)16-4-3-5-17(13-16)27-33(29,30)18-7-8-20(25)19(24)14-18/h3-9,12-14,27H,10-11H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMHJILPOFRTQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B492838.png)
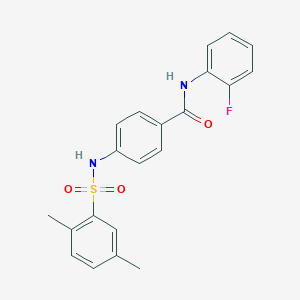
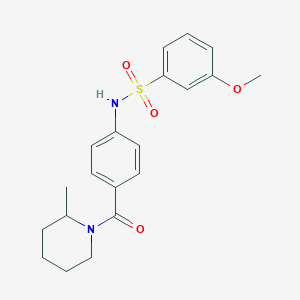
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-3-methoxybenzenesulfonamide](/img/structure/B492842.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-(3-METHOXYBENZENESULFONAMIDO)BENZAMIDE](/img/structure/B492843.png)
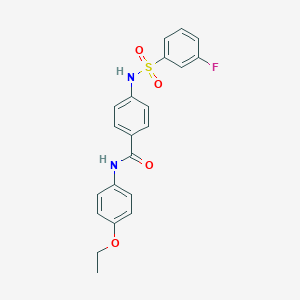
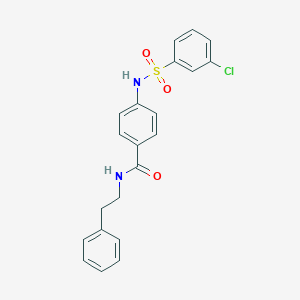
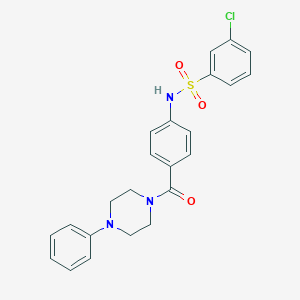
![4-(3-chlorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B492849.png)
![N-(2-METHOXYPHENYL)-4-[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]BENZAMIDE](/img/structure/B492852.png)
![1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492854.png)
![N-(2,6-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492857.png)
![N-SEC-BUTYL-1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B492859.png)
![1-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492861.png)
